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molecular formula C9H14O3 B084415 2-(Diethoxymethyl)furan CAS No. 13529-27-6

2-(Diethoxymethyl)furan

Cat. No. B084415
M. Wt: 170.21 g/mol
InChI Key: SEILDMUKBMYIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208614B2

Procedure details

A mixture of 20.88 g of chlorocyclohexane (0.176 mol) and 27.2 g of furfural diethyl acetal (0.16 mol) is added dropwise to a suspension of 2.35 g of lithium granules (0.34 mol) in 300 g of THF at −65° C., with an addition time of 2 hours being selected. After a conversion of the chlorocyclohexane of >97% determined by GC (total of 10 h), 18.3 g of trimethyl borate (0.176 mol) are added dropwise at the same temperature over a period of 30 minutes. After stirring for another 30 minutes at −65° C., the reaction mixture is poured into 120 g of water, the pH is adjusted to 6.3 by means of 37% HCl, and THF and cyclohexane are distilled off at a maximum of 35° C. under reduced pressure. The pH is subsequently adjusted to 1.5, the mixture is stirred until all the product has precipitated and the product is filtered off. After washing with a little cold water and a little cold acetone and drying, 17.2 g of 5-formyl-2-furanboronic acid (0.123 mol, 77%) are obtained in the form of a fine beige powders, HPLC purity >99% a/a.
Name
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
20.88 g
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
2.35 g
Type
reactant
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18.3 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
ClC1CCCCC1.C([O:10][CH:11](OCC)[C:12]1[O:16][CH:15]=[CH:14][CH:13]=1)C.[Li].[B:21](OC)([O:24]C)[O:22]C.Cl>C1COCC1.C1CCCCC1.O>[CH:11]([C:12]1[O:16][C:15]([B:21]([OH:24])[OH:22])=[CH:14][CH:13]=1)=[O:10] |^1:19|

Inputs

Step One
Name
Quantity
120 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
20.88 g
Type
reactant
Smiles
ClC1CCCCC1
Name
Quantity
27.2 g
Type
reactant
Smiles
C(C)OC(C1=CC=CO1)OCC
Step Three
Name
Quantity
2.35 g
Type
reactant
Smiles
[Li]
Name
Quantity
300 g
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1CCCCC1
Step Five
Name
Quantity
18.3 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
After stirring for another 30 minutes at −65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at the same temperature over a period of 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
are distilled off at a maximum of 35° C. under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture is stirred until all the product
CUSTOM
Type
CUSTOM
Details
has precipitated
FILTRATION
Type
FILTRATION
Details
the product is filtered off
WASH
Type
WASH
Details
After washing with a little cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a little cold acetone and drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1=CC=C(O1)B(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.123 mol
AMOUNT: MASS 17.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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